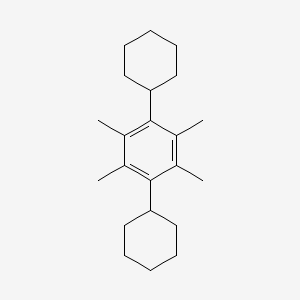

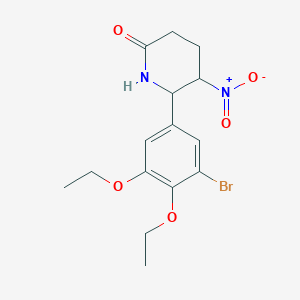

![molecular formula C16H12BrClN4O3 B11078366 5-bromo-N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11078366.png)

5-bromo-N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide: is a heterocyclic compound with an intriguing structure It contains both an indole nucleus and a pyridine ring

Indole: An important heterocyclic system, indole provides the skeleton for various biologically active molecules. It’s found in compounds like lysergic acid diethylamide (LSD) and certain alkaloids from plants.

Pyridine: Another aromatic heterocycle, pyridine is commonly encountered in organic chemistry.

Chemical Reactions Analysis

Reactions::

Electrophilic Substitution: Like benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization. Common reactions include halogenation, nitration, and Friedel-Crafts acylation.

Hydrazide Formation: The carbohydrazide group in the compound suggests a reaction with hydrazine derivatives.

Halogenation: Bromination or chlorination using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Friedel-Crafts Acylation: Acyl chlorides (e.g., benzoyl chloride) with Lewis acids (e.g., AlCl₃).

Major Products:: The major product would be the desired compound itself, 5-bromo-N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide.

Scientific Research Applications

Medicine: Investigate its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer effects.

Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

Industry: Assess its suitability for industrial processes or as a starting material for drug synthesis.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, it’s worth exploring related indole derivatives and comparing their structures and properties.

Properties

Molecular Formula |

C16H12BrClN4O3 |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

5-bromo-N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide |

InChI |

InChI=1S/C16H12BrClN4O3/c17-10-4-9(7-19-8-10)15(24)21-20-13-6-14(23)22(16(13)25)12-3-1-2-11(18)5-12/h1-5,7-8,13,20H,6H2,(H,21,24) |

InChI Key |

NZJKHMNABULFAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC(=O)C3=CC(=CN=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-1-(furan-2-ylmethyl)-5-{[2-(methylsulfanyl)pyrimidin-5-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11078285.png)

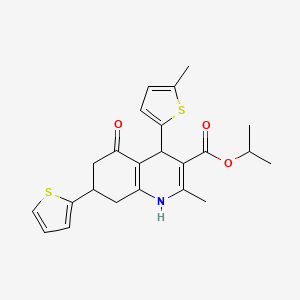

![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11078289.png)

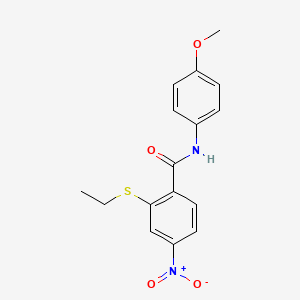

![N-(4-methoxyphenyl)-3,5-dinitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B11078293.png)

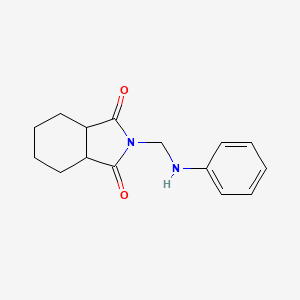

![N-(2,4-dimethylphenyl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11078294.png)

![4-{[4-(Ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B11078317.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B11078319.png)

![4-bromo-N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11078338.png)

![4-Fluoro-N-[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]benzamide](/img/structure/B11078339.png)

![6-(3,4-dichlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11078347.png)